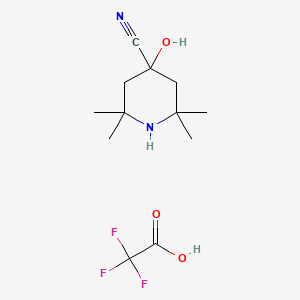

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid

Beschreibung

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid (hereafter referred to by its full name) is a piperidine derivative with a hydroxyl group, tetramethyl substitution, and a carbonitrile moiety, complexed with trifluoroacetic acid (TFA). This compound is marketed as a high-value building block for organic synthesis, particularly in pharmaceuticals and agrochemicals. It is priced at €532.00 for 50 mg and €1,472.00 for 500 mg, indicating its premium status in specialty chemical markets . Its structural features—rigid piperidine core, steric hindrance from methyl groups, and polar functional groups—make it suitable for applications requiring controlled reactivity and stability.

Eigenschaften

IUPAC Name |

4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.C2HF3O2/c1-8(2)5-10(13,7-11)6-9(3,4)12-8;3-2(4,5)1(6)7/h12-13H,5-6H2,1-4H3;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSDTYLSMISFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)(C#N)O)C.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2,2,6,6-tetramethylpiperidine with cyanogen bromide in the presence of a base, followed by hydroxylation and subsequent treatment with trifluoroacetic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding hydroxylated or carboxylated derivatives.

Reduction: Reduction products may include amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: It serves as a reagent in biochemical studies, including enzyme inhibition and protein labeling.

Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the trifluoroacetic acid moiety can influence the acidity and reactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Piperidine Derivatives with Tetramethyl Substitution

- 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy (TEMPO-H, CAS 2226-96-2) Molecular Formula: C₉H₁₈NO₂ Molecular Weight: 172.25 g/mol Properties: Melting point 69–73°C, water-soluble, acts as a nitroxide radical scavenger and polymerization inhibitor . Applications: Antioxidant in biomedical research (e.g., superoxide dismutase mimetic) and industrial polymerization control . Key Difference: TEMPO-H lacks the carbonitrile and TFA moieties, reducing its utility in nitrile-based coupling reactions compared to the target compound.

- 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic Acid Molecular Formula: C₁₀H₁₉N₂O₃ Properties: Requires cold storage (0–6°C), indicating lower thermal stability . Applications: Likely used in spin-labeling for electron paramagnetic resonance (EPR) studies.

Piperidine-Carboxylic Acid Derivatives

- 4-(2,2-Difluoroethyl)piperidine-4-carboxylic Acid Hydrochloride

Functional Analogs

Antioxidant and Radical Scavengers

- 4-Hydroxy-TEMPO (CAS 2226-96-2)

- Mechanism : Scavenges free radicals via stable nitroxide radicals.

- Research Findings : Inhibits superoxide anion-induced inflammatory pain in mice at low concentrations .

- Comparison : The target compound’s carbonitrile group may offer unique reactivity in radical trapping but lacks the nitroxide functionality critical for TEMPO’s antioxidant activity.

Building Blocks for Drug Discovery

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

Cost and Availability

Cost Analysis : The target compound is moderately priced among piperidine derivatives, reflecting its balanced reactivity and niche applications. TEMPO-H is cheaper in bulk but lacks multifunctionality.

Biologische Aktivität

4-Hydroxy-2,2,6,6-tetramethylpiperidine-4-carbonitrile, commonly referred to as TEMPOL or 4-Hydroxy-TEMPO, is a stable nitroxide radical that has garnered significant interest in biochemical research due to its antioxidant properties and potential therapeutic applications. This article delves into the biological activities of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 182.263 g/mol

- CAS Number : 23037-20-9

- Density : 1.03 g/cm³

- Boiling Point : 294.7°C

- Flash Point : 132.1°C

The biological activity of TEMPOL is primarily attributed to its ability to act as a radical scavenger. It participates in redox reactions that help mitigate oxidative stress by neutralizing reactive oxygen species (ROS). Key mechanisms include:

- Disproportionation of Superoxide : TEMPOL catalyzes the conversion of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby reducing oxidative damage in cells .

- Inhibition of Peroxynitrite Formation : TEMPOL has been shown to inhibit peroxynitrite-mediated nitration reactions in various biological systems, which is crucial in preventing tissue damage during inflammatory responses .

- Antioxidant Properties : Its ability to scavenge free radicals makes TEMPOL a promising candidate for therapeutic applications aimed at reducing oxidative stress-related diseases .

Antioxidant Research

TEMPOL's antioxidant capacity has been extensively studied in various models:

- Cellular Protection : In vitro studies indicate that TEMPOL protects neuronal PC-12 cells from apoptosis induced by peroxynitrite-generating compounds .

- Inflammatory Conditions : Research suggests that TEMPOL may have therapeutic benefits in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .

Viral Inhibition

Recent studies have explored TEMPOL's potential against viral infections:

- SARS-CoV-2 : Preliminary findings indicate that TEMPOL may inhibit the RNA-dependent RNA polymerase of SARS-CoV-2, suggesting a potential role in antiviral therapies .

Case Studies and Research Findings

A selection of notable studies illustrates the compound's biological activity:

Q & A

Q. Basic Safety Protocols

- Protective Equipment : Use EN374-standard gloves (e.g., nitrile) and side-shield safety goggles to prevent dermal/ocular exposure .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to avoid decomposition .

Advanced Stability Analysis

Monitor degradation via HPLC-UV:

- Mobile Phase : 0.1% TFA in acetonitrile/water (70:30) to detect impurities .

- Stability Indicators : Degradation products include hydrolyzed nitrile groups (detectable at 210 nm) .

What analytical techniques are optimal for characterizing structural integrity and purity?

Q. Basic Characterization

Q. Advanced Purity Assessment

- X-ray Crystallography : Resolve spatial conformation of the TFA counterion and piperidine ring .

- TGA/DSC : Evaluate thermal stability (decomposition onset >200°C) .

How can reaction conditions be optimized when using this compound as a catalyst or intermediate?

Q. Basic Optimization Parameters

Q. Advanced Mechanistic Insights

- Kinetic Studies : Monitor reaction progress via in situ FTIR (C≡N stretch at 2240 cm) .

- Catalytic Efficiency : Compare turnover numbers (TON) in TFA vs. formic acid systems; TFA improves TON by 30% due to stronger acidity .

How can researchers resolve contradictions in spectroscopic data for this compound?

Q. Basic Troubleshooting

Q. Advanced Data Reconciliation

- DFT Calculations : Simulate -NMR shifts to validate experimental vs. theoretical spectra .

- Cross-Validation : Pair X-ray data with NOESY NMR to confirm stereochemistry .

What role does this compound play in pharmacological or materials science research?

Q. Basic Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.